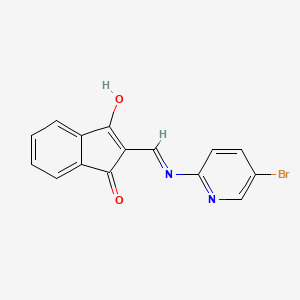

![molecular formula C20H13N3O B2613532 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 866131-74-0](/img/structure/B2613532.png)

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

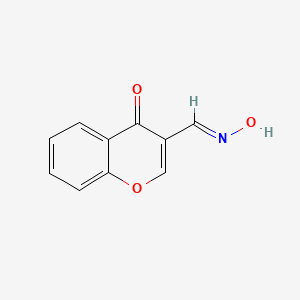

“4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine” is a chemical compound that contains a pyrimidine ring attached to a naphthofuran and a pyrrole ring . The naphthofuran skeleton is present in many natural products with biological importance and its synthetic derivatives display diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst in ethanol, producing naphtho[2,1-b]furan-2-carbohydrazide . This is then reacted with chalcones in the presence of acetic acid as a catalyst and dioxane as a solvent at reflux temperature .Molecular Structure Analysis

The molecular structure of “4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine” consists of a pyrimidine ring attached to a naphthofuran and a pyrrole ring .Chemical Reactions Analysis

The reaction of naphtho[2,1-b]furan-2-carbohydrazide with chalcones in the presence of acetic acid as a catalyst in dioxane produces 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including “4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine”, have been found to possess significant antibacterial activity . These compounds can be effective against both gram-positive and gram-negative bacteria , making them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

Some substituted benzofurans, including “4-benzoebenzofuran-2-yl-2-pyrrol-1-ylpyrimidine”, have shown promising anticancer activities . For instance, compound 36, a benzofuran derivative, has demonstrated significant cell growth inhibitory effects on various types of cancer cells .

Anti-inflammatory Activity

Benzofuran derivatives have also been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.

Antioxidative Activity

Benzofuran compounds, including “4-benzoebenzofuran-2-yl-2-pyrrol-1-ylpyrimidine”, have been found to possess antioxidative properties . This could make them useful in the treatment of diseases associated with oxidative stress.

Antiviral Activity

Both furan and benzofuran derivatives have been found to exhibit antiviral activities . This suggests potential applications in the development of antiviral drugs.

Antifungal Activity

Furan derivatives have been found to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antiprotozoal Activity

Furan derivatives have also been found to exhibit antiprotozoal properties . This suggests potential applications in the treatment of diseases caused by protozoan parasites.

Antidepressant and Anti-anxiety Activity

Benzofuran compounds have been found to possess antidepressant and anti-anxiety properties . This suggests potential applications in the treatment of mental health disorders.

Wirkmechanismus

Target of Action

Both compounds belong to the class of benzofuran and pyrimidine derivatives. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Pyrimidine derivatives, on the other hand, are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling .

Mode of Action

Pyrimidine derivatives, due to their structural similarity to natural nucleotides, can interfere with DNA and RNA synthesis, affecting cell proliferation and function .

Biochemical Pathways

Given their structural features and the known activities of similar compounds, they could potentially interfere with pathways involved in cell proliferation, oxidative stress response, and viral replication .

Result of Action

Based on the known activities of similar compounds, they could potentially have effects such as inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of viral replication .

Eigenschaften

IUPAC Name |

4-benzo[e][1]benzofuran-2-yl-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O/c1-2-6-15-14(5-1)7-8-18-16(15)13-19(24-18)17-9-10-21-20(22-17)23-11-3-4-12-23/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSNXMDYNUCBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)

![1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2613454.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide](/img/structure/B2613456.png)

![8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B2613457.png)

![2-[(cyanomethyl)thio]-4-oxo-N-propyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2613462.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide](/img/structure/B2613464.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2613466.png)

![8-(2-Ethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2613468.png)